molecular formula C16H19ClN4O3S B2533123 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946325-70-8

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No. B2533123
CAS RN: 946325-70-8
M. Wt: 382.86
InChI Key: BVBQSTNZGRMWFE-UHFFFAOYSA-N
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Description

The compound "4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antimicrobial, anti-inflammatory, and possibly anticancer activities. The structure of this compound suggests that it contains a piperazine ring, a sulfonyl group attached to a chlorophenyl moiety, and a methylpyrimidine segment, which may contribute to its biological activities.

Synthesis Analysis

The synthesis of related sulfonyl piperazine derivatives typically involves the treatment of substituted benzhydryl chlorides with piperazine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach involves Suzuki coupling and subsequent reactions under conventional methods to yield high-purity compounds . A linear bi-step approach has also been used for synthesizing related compounds, starting with the coupling of precursor molecules in an aqueous alkaline medium, followed by O-substitution reactions .

Molecular Structure Analysis

The molecular structure of sulfonyl piperazine derivatives is characterized by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS) . These techniques help establish the presence of functional groups and the overall molecular architecture, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl piperazine derivatives is influenced by the nature of substitutions on the benzhydryl and sulfonamide rings . These substitutions can affect the compound's ability to interact with enzymes or receptors, thereby modulating its biological activity. The presence of a methoxy group and a methylpyrimidine ring in the compound of interest suggests that it may undergo specific reactions pertinent to these functional groups, such as nucleophilic substitutions or electrophilic aromatic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a sulfonyl group can increase polarity and potentially improve solubility in aqueous media, which is beneficial for biological applications. The methoxy and methylpyrimidine groups may contribute to the compound's stability and lipophilicity, affecting its pharmacokinetic properties .

Relevant Case Studies

Case studies involving sulfonyl piperazine derivatives have demonstrated significant antimicrobial activities against bacterial and fungal pathogens , as well as antibacterial, anthelmintic, and anti-inflammatory activities . Some derivatives have also shown inhibitory activity against α-glucosidase enzyme, which is relevant for therapeutic applications . Additionally, related compounds have been evaluated for anticancer and antituberculosis activities, with some showing promising results .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that derivatives of the mentioned compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, compounds synthesized from similar structures have shown potent antibacterial and antifungal activities against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida species. Molecular modeling studies of these compounds suggest that their effectiveness may be attributed to hydrogen bonding and hydrophobic interactions with microbial enzymes or cell wall components (Othman et al., 2019).

Anticancer and Antituberculosis Studies

Some derivatives of the compound have been studied for their potential anticancer and antituberculosis effects. Synthesis and evaluation of such derivatives have shown promising in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. These findings suggest that the chemical structure of these derivatives could be optimized for targeted therapies against specific cancer types and tuberculosis (Mallikarjuna et al., 2014).

Anti-Inflammatory and Analgesic Properties

Further research has led to the synthesis of novel derivatives with anti-inflammatory and analgesic activities. These compounds have been tested for their COX-1/COX-2 inhibitory activities and have shown promising results in reducing inflammation and pain in experimental models. Such studies are crucial for developing new treatments for chronic inflammatory conditions and pain management (Abu‐Hashem et al., 2020).

Estrogen Receptor Binding Affinity

Investigations into the estrogen receptor binding affinity of pyrimidine-piperazine-chromene and -quinoline conjugates have revealed their potential in the treatment of hormone-related cancers. These compounds exhibit varying degrees of anti-proliferative activity against cancer cell lines, with molecular docking studies highlighting their interactions with Bcl-2 proteins. Such findings are instrumental in the design of targeted therapies for breast cancer (Parveen et al., 2017).

Synthesis and Pharmacological Evaluation

The strategic synthesis of novel methylpyrimidine sulfonyl piperazines has been explored, with these compounds undergoing pharmacological evaluation for their antibacterial, anthelmintic, and anti-inflammatory activities. This research underscores the potential of such derivatives in the development of new pharmacophores with broad-spectrum activities (Mohan et al., 2014).

properties

IUPAC Name

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-12-18-15(11-16(19-12)24-2)20-6-8-21(9-7-20)25(22,23)14-5-3-4-13(17)10-14/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBQSTNZGRMWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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